molecular formula C16H15N3O4S B2354548 N-(3-(ベンゾ[d]イソキサゾール-3-イルメチルスルホンアミド)フェニル)アセトアミド CAS No. 1797283-25-0

N-(3-(ベンゾ[d]イソキサゾール-3-イルメチルスルホンアミド)フェニル)アセトアミド

カタログ番号: B2354548
CAS番号: 1797283-25-0
分子量: 345.37
InChIキー: BNKYAJSOISTGEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a sulfonamide derivative, known for its bioactivity against various biological targets.

科学的研究の応用

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

作用機序

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide typically involves the modification of the benzo[d]isoxazole core with sulfonamides. One common synthetic route includes the reaction of benzo[d]isoxazole with sulfonyl chlorides under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with acetamide derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d]isoxazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

類似化合物との比較

Similar Compounds

    N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide: Another sulfonamide derivative with similar bioactivity.

    3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Known for its anticonvulsant properties.

Uniqueness

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide stands out due to its unique combination of the benzo[d]isoxazole core and the sulfonamide group, which imparts distinct bioactivity and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .

生物活性

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on its role as a potential therapeutic agent.

1. Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving the benzo[d]isoxazole core and sulfonamide functionalities. The general synthetic pathway includes:

  • Formation of the benzo[d]isoxazole core : This is achieved through the cyclization of appropriate precursors, often involving reactions with sodium hypochlorite or other oxidizing agents under controlled conditions.
  • Sulfonamide linkage : The introduction of the sulfonamide moiety is typically done via nucleophilic substitution reactions, where the sulfonamide reacts with a suitable halide derivative of the phenyl group.

The molecular formula for N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide is C15H15N3O5SC_{15}H_{15}N_{3}O_{5}S with a molecular weight of 381.4 g/mol .

2.1 Anticancer Properties

Recent studies have highlighted the potential of compounds containing the benzo[d]isoxazole scaffold in cancer therapy. Specifically, modifications to this scaffold have resulted in compounds that exhibit potent binding to bromodomain-containing protein 4 (BRD4), which is implicated in various cancers, including prostate cancer .

The following table summarizes key findings on the biological activity related to BRD4 inhibition:

CompoundBinding Affinity (IC50)Cancer TypeReference
Compound 4Low micromolarProstate Cancer
Compound 10Low micromolarVarious Cancers
Compound NY0617Low micromolarNot specified

2.2 EPAC Antagonism

Another area of interest is the compound's role as an antagonist of Exchange Proteins directly Activated by cAMP (EPAC). EPAC proteins are crucial for various intracellular signaling pathways, and their inhibition has therapeutic implications in treating metabolic disorders and cancer. Structure-activity relationship studies have shown that modifications at specific positions on the phenyl ring can enhance inhibitory activity against EPAC, making these compounds valuable pharmacological probes .

Case Study 1: BRD4 Inhibition in Prostate Cancer

A study conducted by researchers investigated the efficacy of a modified benzo[d]isoxazole compound against BRD4 in prostate cancer cell lines. The results indicated that the compound significantly reduced cell viability through mechanisms involving apoptosis and cell cycle arrest. The study utilized techniques such as RT-PCR and Western blot analysis to confirm the downregulation of BRD4 target genes.

Case Study 2: EPAC Antagonism in Metabolic Disorders

In another study, compounds derived from N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide were tested for their ability to inhibit EPAC activity in vitro. The results demonstrated that certain derivatives effectively reduced cAMP-mediated signaling pathways, suggesting potential applications in treating metabolic syndromes.

4.

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide exhibits promising biological activities, particularly in cancer therapy and metabolic regulation through its interactions with BRD4 and EPAC proteins. Ongoing research into its structural modifications continues to reveal new insights into enhancing its therapeutic efficacy.

特性

IUPAC Name

N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-11(20)17-12-5-4-6-13(9-12)19-24(21,22)10-15-14-7-2-3-8-16(14)23-18-15/h2-9,19H,10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKYAJSOISTGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。